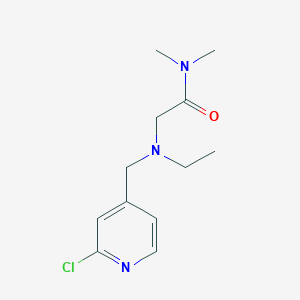
2-(((2-Chloropyridin-4-yl)methyl)(ethyl)amino)-N,N-dimethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(((2-Chloropyridin-4-yl)methyl)(ethyl)amino)-N,N-dimethylacetamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine moiety, an ethyl group, and a dimethylacetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-Chloropyridin-4-yl)methyl)(ethyl)amino)-N,N-dimethylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine, which is commercially available or can be synthesized through chlorination of pyridine.
Alkylation: The 2-chloropyridine is subjected to alkylation with ethylamine to introduce the ethyl group. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.
Acylation: The resulting intermediate is then acylated with N,N-dimethylacetamide chloride to form the final product. This step requires the use of a suitable solvent like dichloromethane and a catalyst such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Quality Control: Analytical methods like HPLC and NMR spectroscopy are employed to verify the identity and purity of the final product.
化学反应分析
Types of Reactions
2-(((2-Chloropyridin-4-yl)methyl)(ethyl)amino)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
科学研究应用
2-(((2-Chloropyridin-4-yl)methyl)(ethyl)amino)-N,N-dimethylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-(((2-Chloropyridin-4-yl)methyl)(ethyl)amino)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
2-Chloropyridine: A precursor in the synthesis of the compound.
N,N-Dimethylacetamide: A related compound with similar functional groups.
Ethylamine: Another related compound used in the synthesis.
Uniqueness
2-(((2-Chloropyridin-4-yl)methyl)(ethyl)amino)-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
属性
分子式 |
C12H18ClN3O |
|---|---|
分子量 |
255.74 g/mol |
IUPAC 名称 |
2-[(2-chloropyridin-4-yl)methyl-ethylamino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C12H18ClN3O/c1-4-16(9-12(17)15(2)3)8-10-5-6-14-11(13)7-10/h5-7H,4,8-9H2,1-3H3 |
InChI 键 |
WVONMVIPSNYJOP-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC1=CC(=NC=C1)Cl)CC(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-Methyl-1,2-oxazol-5-yl)methoxy]propanoic acid](/img/structure/B14915220.png)
![[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone](/img/structure/B14915221.png)
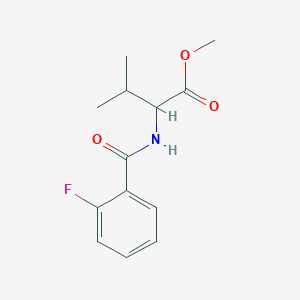
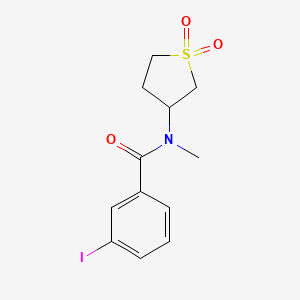
![2-(Benzyl(methyl)amino)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide](/img/structure/B14915243.png)
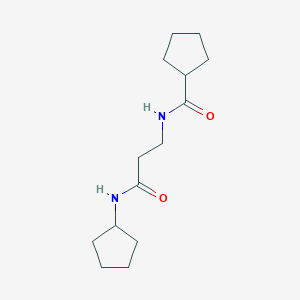
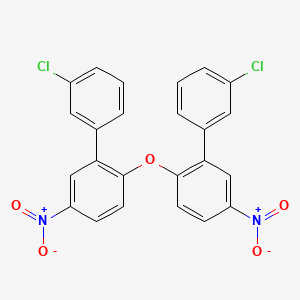
![4-methoxy-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B14915261.png)
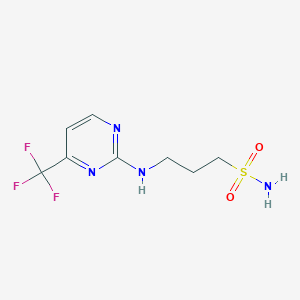
![dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane](/img/structure/B14915268.png)
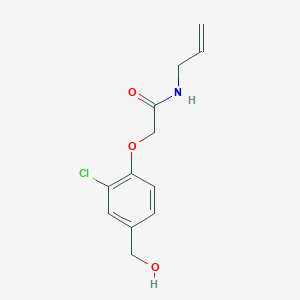
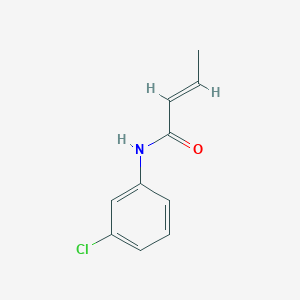
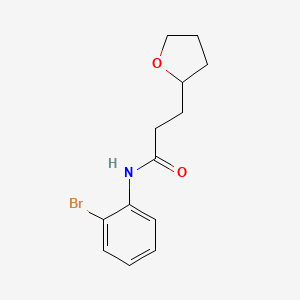
![4-(1,3-benzodioxol-5-yl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one](/img/structure/B14915296.png)
